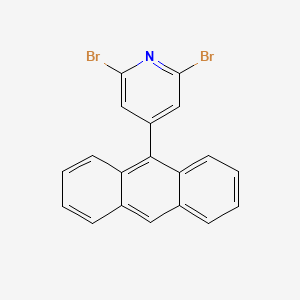

4-(Anthracen-9-yl)-2,6-dibromopyridine

描述

The journey towards sophisticated molecules like 4-(Anthracen-9-yl)-2,6-dibromopyridine is rooted in the extensive research history of its parent components: anthracene (B1667546) and pyridine (B92270). Anthracene, a polycyclic aromatic hydrocarbon, has long been a subject of fascination for chemists due to its characteristic blue fluorescence and its role as a foundational element in the development of synthetic dyes and scintillators. nih.govnih.gov Its derivatives are widely recognized as a significant class of fluorophores, extensively utilized in the creation of functional fluorescent chemosensors owing to their compelling photophysical properties and chemical stability. nih.gov

Pyridine, a heterocyclic aromatic compound, has also played a pivotal role in the evolution of chemistry. Its unique electronic properties and the presence of a nitrogen atom make it a versatile ligand in coordination chemistry and a fundamental building block in pharmaceuticals and agrochemicals. The fusion of anthracene and pyridine moieties into single molecular entities marked a significant step forward in the design of multifunctional organic materials. These hybrid systems have been explored for their potential in various applications, including organic light-emitting diodes (OLEDs), where the combination of the emissive properties of anthracene and the charge-transport characteristics of pyridine can be harnessed to create efficient devices.

The synthesis of the parent, non-brominated compound, 4-(anthracen-9-yl)pyridine, is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.netiucr.org This reaction involves the coupling of 9-bromoanthracene (B49045) with pyridin-4-ylboronic acid, a method that has become a staple in synthetic organic chemistry for the formation of carbon-carbon bonds. nih.goviucr.org The structural characterization of 4-(anthracen-9-yl)pyridine has revealed important insights into the spatial arrangement of the two aromatic systems, which is crucial for understanding its photophysical behavior. nih.gov

The molecular architecture of this compound is a deliberate design aimed at creating a versatile and highly functionalized organic scaffold. The rationale behind this design can be dissected by examining the contribution of each molecular component.

The Anthracene Moiety: The choice of the anthracene group is primarily dictated by its well-established photophysical properties. nih.govnih.gov Its rigid and planar structure leads to strong absorption in the ultraviolet region and intense blue fluorescence with a high quantum yield. By incorporating this chromophore, the resulting molecule is endowed with inherent luminescent properties, making it a candidate for applications in light-emitting materials and fluorescent probes. rsc.org

The Pyridine Core: The pyridine ring serves as a central linker, connecting the anthracene unit to the bromine substituents. The nitrogen atom in the pyridine ring imparts a degree of electron-withdrawing character to the molecule, which can influence its electronic and photophysical properties. Furthermore, the pyridine nitrogen can act as a coordination site for metal ions, opening up possibilities for the construction of metal-organic frameworks (MOFs) and metallosupramolecular assemblies.

The Bromine Substituents: The two bromine atoms at the 2- and 6-positions of the pyridine ring are key to the functionality of this scaffold. Halogen atoms, particularly bromine, are excellent leaving groups in a variety of cross-coupling reactions. acs.org This allows for the facile introduction of a wide range of other functional groups at these positions, enabling the synthesis of a diverse library of derivatives with tailored properties. This "post-functionalization" capability is a critical aspect of its design as a versatile building block. The presence of bromine atoms can also influence the photophysical properties through the "heavy-atom effect," which can promote intersystem crossing and potentially lead to phosphorescence.

Table 1: Key Molecular Features and Their Intended Functions

| Molecular Component | Intended Function |

| Anthracene Unit | Primary fluorophore, provides rigidity and π-conjugation. |

| Pyridine Ring | Central scaffold, influences electronic properties, potential metal coordination site. |

| Bromine Atoms | Reactive sites for further functionalization via cross-coupling reactions. |

Halogenated aromatic heterocycles are a cornerstone of modern materials science, with their utility spanning a vast array of applications. acs.org The introduction of halogen atoms onto heterocyclic rings provides a powerful tool for tuning the electronic, optical, and physical properties of organic materials. acs.org Research in this area has followed several key trajectories:

Organic Electronics: Halogenated heterocycles are widely used in the development of organic semiconductors for applications in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronegativity and size of the halogen atoms can be used to modulate the frontier molecular orbital energy levels (HOMO and LUMO), which are critical parameters for charge injection and transport. Furthermore, halogen bonding can influence the molecular packing in the solid state, which has a profound impact on the performance of these devices.

Supramolecular Chemistry: The ability of halogen atoms to participate in halogen bonding, a non-covalent interaction, has been increasingly exploited in the design of self-assembling systems. This has led to the creation of novel liquid crystals, gels, and crystalline materials with interesting and useful properties.

Pharmaceutical and Agrochemical Synthesis: Halogenated heterocycles are prevalent in a vast number of biologically active compounds. The presence of halogens can enhance the lipophilicity of a molecule, improve its metabolic stability, and increase its binding affinity to biological targets. Consequently, the development of new methods for the selective halogenation of heterocycles is an active area of research. nih.govchemrxiv.org

The compound this compound is strategically positioned at the intersection of these research trajectories. Its combination of a luminescent core with reactive halogen functionalities makes it a highly attractive building block for the creation of new and innovative materials with tailored properties for a wide range of applications.

Table 2: Spectroscopic Data for a Related Compound: 4-(anthracen-9-yl)pyridine

| Spectroscopic Technique | Observed Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.53 (s, 1H), 8.10 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.7 Hz, 2H), 7.55-7.45 (m, 4H), 7.40-7.30 (m, 4H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 150.5, 148.2, 137.9, 131.5, 131.0, 130.1, 128.7, 128.4, 127.2, 126.5, 125.4, 125.2, 122.9 |

| UV-Vis (CH₂Cl₂, λmax) | 254, 348, 366, 386 nm |

| Emission (CH₂Cl₂, λem) | 405, 428 nm |

Structure

3D Structure

属性

CAS 编号 |

915711-93-2 |

|---|---|

分子式 |

C19H11Br2N |

分子量 |

413.1 g/mol |

IUPAC 名称 |

4-anthracen-9-yl-2,6-dibromopyridine |

InChI |

InChI=1S/C19H11Br2N/c20-17-10-14(11-18(21)22-17)19-15-7-3-1-5-12(15)9-13-6-2-4-8-16(13)19/h1-11H |

InChI 键 |

PVYPISUTSADYKO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)Br)Br |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Anthracen 9 Yl 2,6 Dibromopyridine

Strategic Retrosynthesis of the 4-(Anthracen-9-yl)-2,6-dibromopyridine Core

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the carbon-carbon bond between the pyridine (B92270) C4 and the anthracene (B1667546) C9 positions. This bond is typically formed via a transition-metal-catalyzed cross-coupling reaction.

This primary disconnection leads to two general pathways:

Pathway A: A nucleophilic anthracene derivative is coupled with an electrophilic 2,6-dibromopyridine (B144722) derivative.

Pathway B: An electrophilic anthracene derivative is coupled with a nucleophilic 2,6-dibromopyridine derivative.

In both scenarios, the key precursors are a 2,6-dibromopyridine core and a 9-substituted anthracene. For instance, in Pathway A, a common precursor would be 9-anthracenylboronic acid and 2,6-dibromo-4-iodopyridine (B1401611) (or a related triflate). In Pathway B, the precursors might be 9-bromoanthracene (B49045) and a 2,6-dibromopyridin-4-ylboronic acid or a corresponding organotin reagent. The choice of pathway often depends on the availability and stability of the starting materials and the desired regioselectivity of the coupling reaction.

A secondary retrosynthetic consideration involves the introduction of the bromine atoms onto the pyridine ring. This can be achieved either before or after the crucial C-C bond formation, although pre-functionalization of the pyridine ring with bromine atoms is generally more common and synthetically straightforward.

Palladium-Catalyzed Cross-Coupling Approaches for C–C Bond Formation

Palladium-catalyzed cross-coupling reactions are the most powerful and widely employed methods for constructing the C-C bond between the anthracene and pyridine moieties. nih.gov These reactions are known for their high efficiency, functional group tolerance, and mild reaction conditions. nih.gov

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a premier method for C-C bond formation. nih.govrsc.org The synthesis of the non-brominated analogue, 4-(anthracen-9-yl)pyridine, has been successfully achieved via a Suzuki-Miyaura coupling between 9-bromoanthracene and pyridin-4-ylboronic acid. nih.goviucr.orgresearchgate.netresearchgate.netnih.gov

For the synthesis of the target molecule, this compound, a logical approach involves the reaction of a 9-anthracenylboronic acid derivative with a suitable 2,6-dibromopyridine precursor. A key challenge is the potential for side reactions at the C-Br bonds of the pyridine ring. However, the reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl. By using 2,6-dibromo-4-iodopyridine as the electrophile, selective coupling at the more reactive C-I bond can be achieved.

A typical reaction setup would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like toluene, dioxane, or DMF/water mixtures. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Anthracene Precursor | 9-Anthracenylboronic acid | Nucleophilic Partner |

| Pyridine Precursor | 2,6-Dibromo-4-iodopyridine | Electrophilic Partner |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Base | K₂CO₃ | Activates the boronic acid |

| Solvent | Toluene/Water | Reaction Medium |

| Temperature | 80-110 °C | Provides activation energy |

The Stille reaction provides an alternative palladium-catalyzed method for C-C bond formation, coupling an organotin (stannane) reagent with an organic halide. jk-sci.comorganic-chemistry.orgthermofisher.comwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. thermofisher.comwikipedia.org

In the context of synthesizing this compound, a Stille coupling could involve the reaction of 9-(tributylstannyl)anthracene with 2,6-dibromo-4-iodopyridine. The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the product. wikipedia.org

While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. jk-sci.comorganic-chemistry.org

Regioselective Functionalization Strategies at the Pyridine Ring

Achieving the desired substitution pattern on the pyridine ring is critical. The synthesis of the 2,6-dibromo-4-substituted pyridine core requires precise control over the regioselectivity of the reactions. One common strategy is to start with a pre-functionalized pyridine, such as 2,6-dibromopyridine.

Selective functionalization at the C4 position of 2,6-dibromopyridine can be challenging due to the deactivating effect of the bromine atoms. However, methods such as directed ortho-metalation or halogen-metal exchange can be employed to introduce a functional group at the C4 position, which can then be used in a cross-coupling reaction. For instance, a bromine-magnesium exchange on a dibromopyridine can generate a Grignard reagent, which can then be converted to a boronic ester or other nucleophilic species. rsc.orgznaturforsch.com

Alternatively, starting with 2,6-dichloropyridine, one can perform a regioselective nucleophilic aromatic substitution at the C4 position, followed by conversion of the chloro groups to bromo groups if required. The relative reactivity of different positions on the pyridine ring can be manipulated by the choice of reagents and reaction conditions. rsc.org

Multistep Synthetic Sequences for Complex Anthracene-Pyridine Architectures

The this compound core is a valuable intermediate for the construction of more complex, multi-component molecular systems. The two bromine atoms can be sequentially or simultaneously replaced using further cross-coupling reactions, allowing for the creation of extended π-conjugated systems or intricate ligand architectures. beilstein-journals.org

For example, a selective mono-substitution at one of the C-Br positions can be achieved under carefully controlled conditions, leaving the other bromine atom available for a subsequent, different transformation. This stepwise approach enables the synthesis of unsymmetrical 2,4,6-trisubstituted pyridine derivatives. Such multistep sequences are crucial in building materials for organic electronics or complex coordination compounds. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of reaction parameters to maximize yield, minimize waste, and ensure safety and cost-effectiveness. For the palladium-catalyzed synthesis of this compound, key factors to optimize include:

Catalyst System: Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) is crucial to find the most active and stable catalytic system.

Base and Solvent: The choice of base and solvent can significantly impact reaction rates and yields. A systematic evaluation of various inorganic and organic bases in different solvent systems is necessary.

Temperature and Reaction Time: Optimizing the temperature profile and reaction time can help to minimize the formation of byproducts and reduce energy consumption.

Purification: Developing an efficient and scalable purification method, such as crystallization or optimized column chromatography, is essential for obtaining the final product in high purity. nih.gov

The goal of optimization is to develop a robust and reproducible process that consistently delivers the desired product in high yield and purity, making it suitable for producing the quantities needed for further research or application.

Isolation and Purification Techniques in the Synthesis of this compound

The successful synthesis of this compound is critically dependent on effective isolation and purification techniques to remove unreacted starting materials, catalyst residues, and byproducts. The polycyclic aromatic nature of the anthracene moiety and the presence of two bromine atoms on the pyridine ring influence the compound's physical properties, such as solubility and crystallinity, which in turn dictate the most suitable purification methods.

Initial Work-up:

Following the completion of the cross-coupling reaction, a standard aqueous work-up is typically the first step in the isolation process. This involves partitioning the reaction mixture between an organic solvent (such as dichloromethane, ethyl acetate (B1210297), or toluene) and water. This step serves to remove inorganic salts, such as the base used in a Suzuki coupling, and water-soluble impurities. The organic layer is then dried over an anhydrous salt, like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Chromatographic Purification:

Column chromatography is an indispensable technique for the purification of this compound. Due to the nonpolar nature of the anthracene group, a silica (B1680970) gel stationary phase is commonly employed. The mobile phase, or eluent, is typically a mixture of nonpolar and moderately polar solvents. A gradient elution, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate or dichloromethane, is often effective in separating the desired product from less polar byproducts (like homocoupled anthracene) and more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization:

Recrystallization is a powerful technique for obtaining highly pure crystalline solids and is likely to be a crucial final step in the purification of this compound. The selection of an appropriate solvent system is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For compounds with both aromatic and halogenated components, a mixed solvent system, such as toluene-hexane or dichloromethane-methanol, may be necessary to achieve optimal crystal growth. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration. For brominated aromatic compounds, recrystallization can also be performed under pressure to remove residual bromine and hydrogen bromide. google.com

A summary of the key purification techniques is provided in the table below.

| Technique | Purpose | Typical Solvents/Materials |

| Aqueous Work-up | Removal of inorganic salts and water-soluble impurities | Dichloromethane, Ethyl Acetate, Water |

| Column Chromatography | Separation of the target compound from byproducts and unreacted starting materials | Silica Gel, Hexane, Ethyl Acetate, Dichloromethane |

| Recrystallization | Final purification to obtain a highly crystalline product | Toluene-Hexane, Dichloromethane-Methanol |

High Resolution Structural Characterization of 4 Anthracen 9 Yl 2,6 Dibromopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific ¹H NMR and ¹³C NMR spectral data for 4-(Anthracen-9-yl)-2,6-dibromopyridine are not available in published literature. A detailed analysis of chemical shifts and coupling constants, which is crucial for the complete structural elucidation of the molecule, cannot be performed without this data.

A conclusive ¹H NMR chemical shift analysis for this compound cannot be provided without the experimental spectrum.

A definitive ¹³C NMR spectral interpretation for this compound is not possible without access to the experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the molecular formula of this compound is established as C₁₉H₁₁Br₂N, the experimental high-resolution mass spectrometry data that would confirm this formula by providing a precise mass measurement is not publicly available.

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases and scientific literature did not yield any single-crystal X-ray diffraction data for this compound. Therefore, a detailed discussion of its molecular conformation, geometry, and dihedral angles based on experimental data cannot be conducted.

An analysis of the dihedral angles between the anthracene (B1667546) and the 2,6-dibromopyridine (B144722) aromatic planes is contingent on the availability of single-crystal X-ray diffraction data, which has not been publicly reported for this compound.

High-Resolution Structural Data for this compound Not Publicly Available

A thorough investigation of scientific databases and public literature reveals a lack of available high-resolution structural characterization data for the chemical compound this compound. As a result, a detailed analysis of its solid-state intermolecular interactions, crystal packing motifs, and supramolecular assembly, as requested, cannot be provided at this time.

The specific data required to populate the subsections of the requested article, including precise measurements of bond distances and angles for C–H···π interactions, π–π stacking, and hydrogen bonding networks, are derived from single-crystal X-ray diffraction analysis. Despite extensive searches, no published crystallographic information for this compound has been located.

While detailed structural studies are available for the closely related, non-brominated analogue, 4-(Anthracen-9-yl)pyridine , this information cannot be used to accurately describe the target compound. The presence of two bromine atoms on the pyridine (B92270) ring at the 2- and 6-positions would introduce significant steric and electronic changes. These substitutions would fundamentally alter the intermolecular forces, leading to different crystal packing and supramolecular assemblies. Potential new interactions, such as halogen bonding, might also be introduced, while existing interactions could be strengthened or weakened. Extrapolating data from the non-brominated structure would be scientifically inaccurate and purely speculative.

Therefore, until a formal crystal structure of this compound is determined and published, a scientifically rigorous and accurate article on its specific solid-state structural characteristics cannot be generated.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the electronic structure and photophysical properties of the chemical compound “this compound.”

Searches were conducted for the compound and its derivatives, focusing on Ultraviolet-Visible (UV-Vis) absorption spectroscopy, electronic transitions, steady-state fluorescence spectroscopy, emission maxima, fluorescence quantum yields, solvatochromic behavior, and aggregation-induced emission (AIE) phenomena. These searches did not yield any specific experimental or theoretical data for "this compound."

While general photophysical properties of the parent chromophore, anthracene, and some of its other derivatives are well-documented, this information cannot be accurately extrapolated to the specific dibrominated compound without dedicated scientific investigation. The presence and position of the bromine and anthracenyl substituents on the pyridine ring are expected to significantly influence the molecule's electronic and photophysical characteristics in ways that cannot be predicted without experimental data.

Consequently, the requested article, which requires a detailed and scientifically accurate analysis based on research findings for this specific compound, cannot be generated at this time. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Should published research on the photophysical properties of "this compound" become available in the future, a detailed article as per the requested outline could be compiled.

Electronic Structure and Photophysical Properties of 4 Anthracen 9 Yl 2,6 Dibromopyridine and Its Derivatives

Time-Resolved Luminescence Spectroscopy

Time-resolved luminescence spectroscopy is a powerful tool to probe the excited-state dynamics of fluorescent molecules. By measuring the decay of fluorescence intensity over time, crucial information about the lifetimes of excited states and the various de-excitation pathways can be obtained.

The fluorescence lifetime (τ) is a key parameter that quantifies the average time a molecule spends in the excited state before returning to the ground state. For many anthracene (B1667546) derivatives, these lifetimes are typically in the nanosecond range. The dynamics of the excited state can be complex, often involving conformational changes or interactions with the surrounding solvent molecules. Ultrafast transient absorption spectroscopy on related systems, such as 9,9'-bianthryl, has revealed the evolution of a locally excited state to a more delocalized or charge-transfer state on a picosecond timescale, influenced by solvent viscosity.

It is anticipated that 4-(anthracen-9-yl)-2,6-dibromopyridine would exhibit a fluorescence lifetime characteristic of a locally excited state of the anthracene moiety. However, the presence of the heavy bromine atoms is expected to significantly influence the excited-state dynamics by promoting intersystem crossing to the triplet state, a phenomenon known as the heavy-atom effect. This would likely lead to a shortening of the fluorescence lifetime and a decrease in the fluorescence quantum yield compared to the non-brominated analogue, 4-(anthracen-9-yl)pyridine.

Table 1: Expected Influence of Bromine Substitution on Photophysical Parameters

| Compound | Expected Fluorescence Quantum Yield (Φf) | Expected Fluorescence Lifetime (τf) | Expected Intersystem Crossing Rate (kisc) |

| 4-(Anthracen-9-yl)pyridine | Higher | Longer | Slower |

| This compound | Lower | Shorter | Faster |

This table presents a qualitative prediction based on established principles of photochemistry, specifically the heavy-atom effect.

Upon absorption of a photon, an excited molecule can return to the ground state through several pathways. These include radiative decay (fluorescence) and non-radiative decay processes. Non-radiative decay can occur through internal conversion (transition between states of the same spin multiplicity) or intersystem crossing (transition between states of different spin multiplicity, e.g., from a singlet to a triplet state).

For anthracene derivatives, non-radiative relaxation pathways can be influenced by molecular structure and the surrounding environment. nih.gov For example, the introduction of substituents can open up new decay channels. In the case of this compound, the bromine atoms are expected to significantly enhance the rate of intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁). This is a primary mechanism of non-radiative decay for this molecule.

Other potential non-radiative pathways include intramolecular vibrations and rotations, which can dissipate the excitation energy as heat. The connection between the anthracene and pyridine (B92270) rings allows for potential torsional motions that can facilitate non-radiative decay. In some anthracene-phenol-pyridine triads, a process called local electron-proton transfer (LEPT) has been identified as a fast decay pathway from the locally excited state to the ground state. nih.gov While this specific mechanism may not be dominant in this compound due to the absence of a hydroxyl group, it illustrates the diverse non-radiative pathways that can exist in such systems.

Theoretical and Computational Studies of Electronic and Photophysical Properties

Theoretical and computational methods are indispensable for gaining a deeper understanding of the electronic structure and photophysical properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for this purpose.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is commonly employed to determine the optimized ground-state geometry of molecules, which is crucial for understanding their properties. For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles. In a related compound, 4-(anthracen-9-yl)pyridine, the pyridine ring is inclined to the anthracene ring at a significant dihedral angle. nih.govresearchgate.net Similar calculations for this compound would provide insights into its three-dimensional structure.

Furthermore, DFT calculations provide information about the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the electronic absorption and emission properties of a molecule. mdpi.com For many anthracene-based dyes, the HOMO is typically localized on the electron-rich anthracene moiety, while the LUMO distribution can vary depending on the substituents. In this compound, it is expected that the HOMO will be primarily centered on the anthracene core, and the LUMO will have contributions from both the anthracene and the dibromopyridine units.

TD-DFT is an extension of DFT that is used to study the properties of molecules in their excited states. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. mdpi.com By simulating the electronic absorption spectrum, TD-DFT can help in assigning the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions. For anthracene derivatives, the low-energy absorption bands are typically assigned to π-π* transitions localized on the anthracene core. mdpi.com

TD-DFT can also be used to optimize the geometry of the molecule in its lowest excited state (S₁). Comparing the optimized S₁ geometry with the ground state (S₀) geometry can reveal structural changes that occur upon photoexcitation. These changes can have a significant impact on the photophysical properties, such as the Stokes shift (the difference in energy between the absorption and emission maxima).

By combining the insights from DFT and TD-DFT calculations with experimental data, it is possible to establish clear relationships between the molecular structure and the observed photophysical properties. For this compound, computational studies can help to rationalize the influence of the dibromopyridine moiety on the electronic and optical properties of the anthracene chromophore.

For example, calculations can quantify the effect of the bromine atoms on the spin-orbit coupling, which is the mechanism responsible for the enhanced intersystem crossing. This would provide a theoretical basis for the expected decrease in fluorescence quantum yield and lifetime. Furthermore, by analyzing the nature of the excited states, it is possible to predict whether charge transfer character is present. In donor-π-acceptor systems, an intramolecular charge transfer (ICT) can occur upon excitation, leading to solvatochromism, where the emission color changes with solvent polarity. mdpi.com TD-DFT calculations can predict the degree of charge transfer in the excited state of this compound and thus its potential for solvatochromic behavior.

Coordination Chemistry of 4 Anthracen 9 Yl 2,6 Dibromopyridine As a Ligand Precursor

Ligand Design Principles: Leveraging the Pyridine (B92270) Nitrogen and Bromine Substituents for Metal Coordination and Further Functionalization

The molecular architecture of 4-(Anthracen-9-yl)-2,6-dibromopyridine is strategically designed for applications in coordination chemistry and materials science. The design incorporates three key functional components: the pyridine nitrogen atom, the bulky anthracene (B1667546) substituent, and the reactive bromine atoms.

Pyridine Nitrogen: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a primary Lewis basic site for coordination to a wide array of metal ions. This N-donor capability is fundamental to its function as a ligand, enabling the formation of stable coordination complexes. nih.govdaneshyari.com

Anthracene Moiety: The large, planar anthracene group attached at the 4-position of the pyridine ring introduces significant steric bulk and unique photophysical properties. nih.gov Anthracene and its derivatives are well-known for their fluorescence, making them valuable components in the design of luminescent materials and chemosensors. nih.gov In a coordination complex, the anthracene unit can influence the supramolecular assembly through π–π stacking interactions and can impart desirable electronic and optical properties to the final metal-ligand structure. researchgate.net

Bromine Substituents: The two bromine atoms at the 2- and 6-positions of the pyridine ring serve a dual purpose. Firstly, they are strongly electron-withdrawing, which modulates the electron density on the pyridine nitrogen, thereby influencing its coordination affinity for different metal centers. Secondly, and more importantly, the carbon-bromine bonds are reactive sites for post-coordination modification. They can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), allowing for the synthesis of more complex, multidimensional, or polymeric structures after the initial metal coordination has taken place. This feature makes this compound a versatile building block, or "ligand precursor," for creating elaborate supramolecular architectures.

Synthesis and Structural Characterization of Metal Complexes

While specific experimental details for the synthesis and structural characterization of metal complexes with this compound are not available in the provided search results, the following subsections outline the expected coordination behavior with different classes of metal ions based on the chemistry of similar pyridine-based ligands.

Complexation with Transition Metal Ions (e.g., Fe(II), Co(II), Ni(II), Pd(II), Zn(II), Cd(II))

Based on the general principles of coordination chemistry, this compound is expected to coordinate to d-block transition metals through its pyridine nitrogen atom. The synthesis of such complexes would typically involve reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent. The stoichiometry of the resulting complexes (e.g., ML, ML₂, etc.) would depend on the metal ion's coordination preference, the steric hindrance imposed by the bulky anthracene and bromo-substituents, and the reaction conditions.

No specific structural data or synthesis reports for complexes of this compound with Fe(II), Co(II), Ni(II), Pd(II), Zn(II), or Cd(II) were found in the search results.

Complexation with Lanthanide Ions (e.g., Eu(III), Dy(III), Yb(III))

Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donors like oxygen atoms. However, they are known to form complexes with N-donor ligands, often in conjunction with other ligands to satisfy their higher coordination numbers (typically 8 or 9). In complexes with this compound, the anthracene moiety could potentially act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, resulting in the characteristic sharp emission bands of the metal. This is a common strategy for designing luminescent lanthanide materials.

No specific synthesis or characterization data for lanthanide complexes of this compound were found in the search results.

Spectroscopic Investigations of Metal Complexes

The electronic absorption spectra of coordination complexes provide valuable insights into their electronic structure. Charge-transfer transitions are particularly important as they are often responsible for the intense colors of these compounds. libretexts.org

Electronic Absorption Spectra of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Bands

Charge-transfer (CT) transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those localized on the ligand. wikipedia.org These transitions are typically much more intense (with molar absorptivity values, ε, often > 50,000 L mol⁻¹ cm⁻¹) than the weaker d-d transitions. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): This transition occurs when an electron is excited from a metal-centered orbital to a ligand-centered orbital. wikipedia.org MLCT is favored when the metal is in a low oxidation state (electron-rich) and the ligand has low-lying π* acceptor orbitals. libretexts.org For complexes of this compound with metals like Ru(II) or Re(I), one might expect to observe MLCT bands.

Ligand-to-Metal Charge Transfer (LMCT): This transition involves the excitation of an electron from a ligand-centered orbital to a metal-centered orbital. wikipedia.org LMCT is common for complexes with metals in high oxidation states and ligands with high-energy lone pairs. libretexts.org

No specific UV-Vis absorption data identifying MLCT or LMCT bands for any metal complex of this compound were found in the provided search results.

Despite a comprehensive search for scientific literature, no specific information was found regarding the coordination chemistry, luminescence properties, or magnetic properties of coordination complexes involving the specific ligand precursor This compound .

Extensive searches were conducted using a variety of keywords targeting the synthesis, coordination chemistry, fluorescence, intramolecular energy transfer, and magnetic properties of metal complexes of "this compound". The search results yielded information on related compounds, such as 4-(anthracen-9-yl)pyridine and other anthracene-containing pyridine derivatives. However, no peer-reviewed articles, communications, or database entries could be located that specifically describe the use of this compound as a ligand and the subsequent characterization of its coordination complexes as requested in the outline.

Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable information solely focused on "this compound" as per the user's strict instructions. The absence of available data prevents the generation of content for the specified sections and subsections.

Supramolecular Architectures and Self Assembly Processes Involving 4 Anthracen 9 Yl 2,6 Dibromopyridine Derivatives

Design Principles for Self-Assembled Systems

The self-assembly of systems based on 4-(anthracen-9-yl)-2,6-dibromopyridine derivatives is governed by a subtle interplay of various non-covalent interactions. The dominant forces typically include π-π stacking interactions between the electron-rich anthracene (B1667546) cores, which drive the formation of aggregated structures. Additionally, electrostatic interactions play a crucial role, particularly when the pyridine (B92270) nitrogen is protonated or coordinated to a metal ion.

Formation of Discrete Metallosupramolecular Cages and Helicates

While specific examples involving this compound are not extensively documented, the principles of metallosupramolecular chemistry suggest its high potential for forming discrete cages and helicates. By replacing the bromine atoms with other coordinating groups, derivatives of this molecule can act as ditopic or polytopic ligands.

For instance, a ditopic ligand featuring an anthracene core and pyridyl donors has been shown to form a [Pd2L4]4+ cage upon coordination with palladium ions. The self-assembly process is designed to favor the formation of a discrete, thermodynamically stable product over kinetically formed polymeric structures. The resulting cage possesses a cavity whose properties, such as hydrophobicity, are dictated by the nature of the ligand. In the case of the anthracene-containing cage, π-π stacking interactions between the anthracene moieties of the ligands were observed to cause a flattening of the cage structure. The chirality of the ligands used is a critical design element in the formation of helicates, where the ligand strands wrap around metal ions in a helical fashion.

Engineering of Extended Supramolecular Polymers and Networks

The structural characteristics of this compound derivatives make them excellent building blocks for the engineering of extended supramolecular polymers and networks. The flat anthracene unit promotes stacking, while the pyridine and other potential coordinating groups can direct the assembly in specific dimensions.

One-Dimensional Linear Chain Formation

The formation of one-dimensional linear chains is a common self-assembly motif for related anthracene-pyridine compounds. In the crystal structure of the closely related 4-(anthracen-9-yl)pyridine, intermolecular C—H⋯π interactions between the anthracene and pyridine rings of adjacent molecules lead to the formation of cyclic centrosymmetric dimers. These dimers then propagate into an infinite one-dimensional linear chain. This directional interaction is a key principle in the bottom-up fabrication of linear supramolecular polymers.

| Interaction Type | Distance (Å) | Resulting Structure |

| C—H⋯π (pyridine) | 2.7391 (2) nih.gov | Infinite one-dimensional linear chain |

Two-Dimensional Lamellar Network Structures

Building upon the formation of one-dimensional chains, weaker, non-directional forces can organize these chains into higher-order two-dimensional structures. In the case of 4-(anthracen-9-yl)pyridine, weak face-to-face π–π stacking interactions link the neighboring linear chains, resulting in the formation of lamellar networks. The distance between the interacting anthracene planes is a critical parameter in these structures.

| Interaction Type | Distance (Å) | Resulting Structure |

| π–π stacking | 3.6061 (2) nih.gov | Lamellar network |

Host-Guest Chemistry in Supramolecular Frameworks

The cavities and pores within supramolecular frameworks derived from this compound and its analogues can be exploited for host-guest chemistry. The encapsulation of guest molecules within these frameworks can lead to changes in the physical and chemical properties of both the host and the guest.

Surface-Directed Self-Assembly for Monolayer Formation

The self-assembly of this compound derivatives can be directed by a surface to form highly ordered two-dimensional monolayers. This process is of significant interest for the development of functional surfaces and molecular electronics. The interactions between the molecule and the substrate, as well as the intermolecular interactions, govern the final arrangement of the molecules on the surface.

Scanning tunneling microscopy (STM) is a powerful technique for visualizing these self-assembled monolayers at the solid-liquid interface. For related anthracene derivatives, STM has revealed the formation of highly ordered structures with cavities that can co-adsorb solvent molecules. Furthermore, these adsorbed molecules can be exchanged for other guest molecules, demonstrating the functionality of the patterned surface. The study of pyridine-terminated thiolates on gold surfaces has also provided insights into the structural characterization of self-assembled monolayers. While specific studies on this compound are not prevalent, the principles derived from analogous systems suggest its potential for forming well-defined monolayers with tunable properties.

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound

The anthracene moiety is a well-known fluorophore, extensively utilized in the development of organic electronics and sensors due to its intriguing photophysical properties. researchgate.net Aromatic and conjugated organic compounds containing anthracene are of great interest for their potential use in optical imaging, all-optical switching, and organic light-emitting diodes (OLEDs). nih.gov Similarly, pyridine derivatives are integral to the design of various functional materials, including electron-transport materials in OLEDs and recognition units in chemosensors.

However, the specific combination in this compound, featuring two bromine atoms on the pyridine ring, presents a unique structure whose properties have not been extensively documented in peer-reviewed literature. General principles of materials science suggest potential applications, but without specific studies, any discussion remains speculative.

For instance, in the field of OLEDs , anthracene derivatives are frequently used as blue-light emitters in the emissive layer. researchgate.netrsc.org The electroluminescent performance of such materials is highly dependent on the specific chemical structure, which influences factors like charge carrier mobility, photoluminescent quantum yield, and thermal stability. rsc.org While one could hypothesize on the role of the dibromopyridine substituent in modifying the electronic properties of the anthracene core, no specific data on the electroluminescent efficiency or device performance of this compound exists in the available literature.

Similarly, for fluorescent chemosensors , the anthracene unit can act as a signaling component, with its fluorescence being modulated by the binding of an analyte to a recognition moiety. ewha.ac.kr The design of such sensors often involves creating a specific binding site that interacts selectively with the target analyte, causing a detectable change in fluorescence—a "turn-on" or "turn-off" response. nih.gov The pyridine nitrogen and bromine atoms on this compound could potentially serve as binding sites, but there are no published studies demonstrating its use as a chemosensor for any specific analyte.

In the area of photocatalysis , certain anthracene-pyridine structures have been investigated for their ability to participate in light-induced chemical reactions. daneshyari.com For example, related silver complexes have been examined for the photocatalytic degradation of dyes like methylene (B1212753) blue. daneshyari.com However, the photocatalytic activity of this compound itself for environmental remediation has not been reported.

Applications of 4 Anthracen 9 Yl 2,6 Dibromopyridine in Advanced Functional Materials and Devices

Photocatalytic Systems for Environmental Remediation

Degradation of Organic Dyes under Photoirradiation

Currently, there is no specific research available that details the use of 4-(Anthracen-9-yl)-2,6-dibromopyridine for the photocatalytic degradation of organic dyes. While the anthracene (B1667546) moiety is known for its photoactive properties, and similar heterocyclic compounds are investigated as photocatalysts, dedicated studies on this particular dibrominated derivative in this context have not been published. General principles of photocatalysis involve a material absorbing light energy to generate electron-hole pairs, which then produce reactive oxygen species to degrade pollutants. mdpi.comnih.gov

Mechanistic Insights into Photocatalytic Activity

A mechanistic investigation into the photocatalytic activity of this compound is not available in the current body of scientific literature. A typical photocatalytic mechanism involves the generation of reactive species like hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals, which are responsible for the degradation of organic molecules. mdpi.comrsc.org Trapping experiments and spectroscopic analysis would be required to determine the primary active species and the precise degradation pathway, but such studies have not been reported for this specific compound.

Optoelectronic and Photonic Devices

Application in Optical Image Processing and All-Optical Switching

Aromatic conjugated organic compounds are of great interest for applications in optical image processing and all-optical switching. nih.gov However, there are no specific studies demonstrating the application of this compound in these fields. Research on similar, but structurally distinct, anthracene derivatives has been conducted for their potential in optical materials, but these findings cannot be directly attributed to the dibrominated compound . nih.gov

Structure Property Relationships and Future Research Directions

Elucidating the Interplay Between Molecular Structure, Substitution Patterns, and Functional Properties

The functional characteristics of 4-(Anthracen-9-yl)-2,6-dibromopyridine are not merely the sum of its parts but arise from a complex interplay between its constituent aromatic systems and the influence of its substituents. Understanding these relationships is key to harnessing its full potential.

Influence of the Bromine Substituents on Electronic, Steric, and Reactive Profiles

Electronic Influence: As electronegative atoms, the bromine substituents act as moderate electron-withdrawing groups. This lowers the electron density on the pyridine (B92270) ring, making it more electron-deficient. This electronic perturbation can influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn affects its optical and electronic properties. Studies on other substituted pyridines have shown that such modifications provide a regulatory handle on the electronic properties of the molecule. nih.govrsc.org The electron-deficient nature of the pyridine ring also enhances its susceptibility to certain chemical transformations.

Steric Profile: Positioned adjacent to the point of substitution, the bulky bromine atoms exert significant steric hindrance. This steric pressure can influence the rotational freedom around the single bond connecting the pyridine and anthracene (B1667546) moieties, directly impacting the molecule's preferred conformation. Furthermore, the steric environment around the nitrogen atom is altered, which can affect its coordination chemistry and ability to participate in intermolecular interactions. In some systems, sterically hindered pyridine derivatives have shown unique reactivity. acs.org

Reactive Profile: The carbon-bromine (C-Br) bonds are key reactive sites. The pyridine ring, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution, although this often requires specific conditions. chemicalforums.com More importantly, these C-Br bonds are ideal handles for a wide array of palladium- and copper-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This allows for the precise and controlled replacement of the bromine atoms with a vast range of other functional groups, making this compound a versatile synthetic intermediate. The presence of two bromine atoms also opens up the possibility of selective mono- or di-functionalization, further expanding its synthetic utility. researchgate.net

Impact of Anthracene-Pyridine Dihedral Angles on Conjugation and Photophysics

The spatial arrangement between the anthracene and pyridine rings is a critical determinant of the molecule's photophysical behavior. This relationship is defined by the dihedral angle—the twist angle between the planes of the two aromatic systems.

In the closely related parent compound, 4-(anthracen-9-yl)pyridine, X-ray crystallography has revealed a significant dihedral angle of approximately 71.6°. This large twist is a consequence of steric repulsion between the hydrogen atoms at the 2 and 6 positions of the pyridine ring and the hydrogens on the anthracene core. For this compound, the much larger steric bulk of the bromine atoms would enforce an even more pronounced, near-perpendicular (orthogonal) arrangement.

This twisted conformation has a profound impact on the electronic and photophysical properties:

Disruption of π-Conjugation: A large dihedral angle severely limits the orbital overlap between the π-systems of the anthracene and pyridine rings. nii.ac.jprsc.org This electronic decoupling means that the photophysical properties are largely dominated by the anthracene moiety, which acts as the primary chromophore and fluorophore. acs.org The absorption and emission spectra are expected to closely resemble those of a 9-substituted anthracene rather than a fully conjugated system. mdpi.com

Photophysical Consequences: By isolating the anthracene fluorophore, the twisted structure helps preserve its inherent high fluorescence quantum yield and characteristic deep-blue emission. rsc.orgacs.org In a more planar molecule, extended conjugation would lead to a red-shift in the emission and potentially open up non-radiative decay pathways that could quench the fluorescence. This principle of using steric hindrance to create twisted structures is a common design strategy for developing efficient blue-light-emitting materials for applications like Organic Light-Emitting Diodes (OLEDs). rsc.orgacs.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Anthracene-Pyridine Dihedral Angle | 71.64° |

Rational Design Principles for Tailoring Optical, Electronic, and Supramolecular Characteristics

The structure of this compound is a versatile platform that can be rationally modified to fine-tune its properties for specific applications. The key design principles revolve around leveraging its distinct molecular components.

Controlling Supramolecular Assembly: The bromine atoms and the pyridine nitrogen are key players in directing intermolecular interactions. The C-Br bonds can act as halogen bond donors, forming specific and directional interactions with halogen bond acceptors. acs.orgacs.orgnih.gov Halogen bonding is an increasingly important tool in crystal engineering for building ordered solid-state structures. researchgate.netoup.com Similarly, the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions. By strategically programming these non-covalent interactions, it is possible to guide the self-assembly of the molecules into well-defined supramolecular architectures, such as one-dimensional chains or two-dimensional sheets, which can exhibit unique collective properties distinct from the individual molecules.

Advanced Functionalization Strategies of the Dibromopyridine Moiety for Expanded Applications

The two C-Br bonds on the pyridine ring are highly valuable synthetic handles that enable a broad range of post-synthetic modifications. This chemical versatility is central to the compound's utility as a building block.

Advanced functionalization can be achieved through several powerful organometallic and synthetic strategies:

Palladium-Catalyzed Cross-Coupling Reactions: This is the most prominent class of reactions for modifying the dibromopyridine core. Different coupling partners can be used to form new bonds:

Suzuki-Miyaura Coupling: With boronic acids or esters to form new C-C bonds with aryl or vinyl groups.

Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties, extending the π-system in a linear fashion.

Buchwald-Hartwig Amination: With amines to form C-N bonds, introducing important hole-transporting or electronically active groups.

Stille Coupling: With organostannanes for C-C bond formation. The reactivity of the C-Br bonds can sometimes be differentiated, allowing for sequential or selective mono-arylation under carefully controlled conditions, leading to unsymmetrically substituted pyridines. whiterose.ac.uk

Lithiation and Transmetalation: The bromine atoms can be exchanged with lithium using organolithium reagents (e.g., n-butyllithium) at low temperatures. chemicalbook.com The resulting lithiated pyridine is a powerful nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, nitriles). Alternatively, the lithiated intermediate can be transmetalated to other metals, such as zinc (forming an organozinc reagent for Negishi coupling) or boron (forming a boronic ester for Suzuki coupling), further expanding the synthetic possibilities. nih.govresearchgate.net

| Reaction Type | Reagents | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OR)₂, Pd catalyst, Base | C-C (Aryl) | Tuning electronic properties, extending conjugation |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | C-C (Alkynyl) | Creating rigid, linear structures for materials |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-N | Introducing hole-transporting moieties for OLEDs |

| Lithium-Halogen Exchange | n-BuLi, then Electrophile (E+) | C-E | Broad functional group introduction |

| Negishi Coupling | 1. n-BuLi, 2. ZnCl₂, 3. Ar-X, Pd cat. | C-C (Aryl) | Versatile C-C bond formation |

Emerging Research Areas and Potential Breakthroughs for Anthracene-Pyridine Based Materials

The unique combination of a stable, highly fluorescent core with two reactive sites for tailored functionalization positions this compound and its derivatives as promising candidates in several cutting-edge research areas.

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are benchmark materials for blue OLEDs due to their high photoluminescence quantum yields and color stability. rsc.orgresearchgate.netrsc.org The orthogonal geometry of this compound helps maintain a deep-blue emission. rsc.org By functionalizing the pyridine unit with charge-transporting moieties (e.g., carbazoles, triarylamines), it is possible to develop bipolar, single-molecule emitters or host materials with balanced charge injection and transport, leading to more efficient and stable OLED devices. acs.orgnih.gov

Fluorescent Sensors: The pyridine nitrogen atom provides a natural binding site for metal ions and protons. mdpi.com Coordination of an analyte to the nitrogen can perturb the electronic structure of the molecule, leading to a detectable change in the fluorescence emission of the anthracene unit (e.g., quenching, enhancement, or wavelength shift). nih.govacs.org This "turn-on" or "turn-off" sensing mechanism could be exploited to create highly selective and sensitive chemical sensors for environmental monitoring or biological imaging.

Supramolecular Materials: The ability to form directional halogen and hydrogen bonds makes these molecules excellent building blocks for supramolecular polymers and metal-organic frameworks (MOFs). acs.orgoup.com By designing derivatives with specific recognition sites, researchers can create self-assembling systems with emergent properties, such as stimuli-responsive materials, porous solids for gas storage, or crystalline materials with ordered charge-transport pathways.

Photocatalysis: The strong light absorption and excited-state properties of the anthracene core suggest potential applications in photoredox catalysis. The excited state of the anthracene can act as a potent oxidant or reductant, driving chemical transformations. The pyridine unit could be functionalized to tune the redox potentials or to anchor the molecule to catalytic supports.

Potential breakthroughs will likely arise from the clever combination of these areas. For example, creating a self-assembling fluorescent sensor array or developing a bipolar material for OLEDs that also exhibits thermally activated delayed fluorescence (TADF) through careful molecular design could represent significant advances in the field of organic functional materials.

常见问题

Q. What are the recommended synthetic routes for 4-(Anthracen-9-yl)-2,6-dibromopyridine, and how can reaction conditions be optimized?

A two-step methodology is typically employed:

Friedländer condensation : Combine anthracene derivatives (e.g., 3-(Anthracen-9-yl)-1-phenylprop-2-en-1-one) with brominated pyridine precursors in the presence of a base (e.g., NaOH) and a catalyst (e.g., ammonium acetate). Mechanochemical grinding (3–5 hours) initiates the reaction .

Purification : Use flash column chromatography with a petroleum ether/ethyl acetate (10:1) solvent system to isolate the product. Yield optimization (≈65%) requires precise control of reflux time (6–8 hours) and stoichiometric ratios (1:3 molar ratio of anthracene to pyridine precursor) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : and NMR resolve aromatic proton environments and confirm substitution patterns. For example, anthracene protons appear as multiplets at δ 7.8–8.5 ppm, while pyridine bromines induce deshielding .

- Single-Crystal X-ray Diffraction (SCXRD) : Determines molecular conformation and crystallographic parameters (e.g., monoclinic P21/c space group, unit cell dimensions: a = 12.642 Å, b = 14.850 Å, c = 11.871 Å, β = 104.01°) .

- HPLC-PDA : Validates purity (>98%) and monitors reaction progress .

Q. What safety protocols are essential when handling brominated anthracene derivatives?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile bromine byproducts.

- Spill Management : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does the dihedral angle between anthracene and pyridine moieties influence electronic properties?

SCXRD data reveals dihedral angles of 75.73° (anthracene vs. pyridine) and 8.11° (inter-pyridine), creating a non-planar structure. This geometry disrupts π-conjugation, reducing intramolecular charge transfer (ICT) efficiency. Computational modeling (DFT) can correlate these angles with absorption/emission spectra shifts (e.g., λmax ≈ 420 nm in dichloromethane) .

Q. What methodologies address contradictions in spectroscopic data for anthracene-pyridine hybrids?

- Variable-Temperature NMR : Resolves signal splitting caused by dynamic rotational isomerism.

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic patterns of bromine (1:1 ratio for :) from potential impurities.

- Cross-Validation : Compare experimental UV-Vis spectra with TD-DFT calculations to confirm electronic transitions .

Q. How can computational chemistry predict the optoelectronic behavior of this compound?

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (≈3.2 eV) to estimate charge transport properties.

- Time-Dependent DFT (TD-DFT) : Simulate excited-state transitions to guide OLED applications. For example, a 0.15 eV Stokes shift suggests potential for fluorescence-based sensors .

Q. What strategies improve crystallinity for SCXRD analysis of halogenated polyaromatics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。